1-(4-Hexylphenyl)prop-2-en-1-one

概要

説明

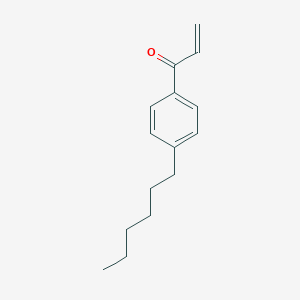

1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンは、ベンゾイル誘導体のクラスに属する有機化合物です。これらの化合物には、式(C6H5CO-)の安息香酸のアシル部分が含まれています。 1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンの分子式はC15H20Oで、分子量は216.3187 g/molです .

準備方法

1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンの合成は、通常、水酸化ナトリウムなどの塩基の存在下で、4-ヘキシルベンズアルデヒドとアセトンを反応させることにより行われます。 反応条件は通常、反応物をエタノールまたは他の適切な溶媒中で還流することを伴います .

この化合物の工業的製造方法には、同様の合成経路が使用される場合がありますが、スケールが大きくなり、収率と純度を最大化するように最適化された反応条件が使用されます。連続フローリアクターやその他の高度な技術の使用は、製造プロセスの効率をさらに向上させることができます。

化学反応の分析

1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸またはその他の酸化誘導体に変換するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: この化合物の還元により、アルコールまたはアルカンを生成することができます。一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などがあります。

置換: この化合物は、求核置換反応を起こすことができ、求核剤がエノン基を置き換えます。これらの反応の一般的な試薬には、グリニャール試薬や有機リチウム化合物などがあります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、過マンガン酸カリウムによる酸化ではカルボン酸が生成され、水素化ホウ素ナトリウムによる還元ではアルコールが生成される可能性があります .

科学研究アプリケーション

1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンは、以下を含むさまざまな科学研究アプリケーションを持っています。

化学: この化合物は、有機合成、特により複雑な分子の調製における構成要素として使用されます。

生物学: 構造的特性により、酵素阻害や受容体結合を含む研究で使用される可能性があります。

医学: 抗炎症作用や抗癌作用などの潜在的な治療用途に関する研究が進行中です。

科学的研究の応用

Chemical Properties and Structure

HPPE is characterized by its unsaturated ketone structure, which includes a hydrophobic alkyl chain, a hydrophobic benzyl ring, and a reactive unsaturated ketone substituent. These structural components contribute to its reactivity and biological activity, particularly in the context of protein interactions.

Thyroid Hormone Receptor Modulation

One of the most notable applications of HPPE is its role as an inhibitor of the thyroid hormone receptor (TR). Research has demonstrated that HPPE can irreversibly bind to TRβ, inhibiting its interaction with coactivators. This mechanism is crucial for understanding how thyroid hormones regulate gene expression.

- Mechanism of Action : HPPE acts by alkylating specific cysteine residues on the TRβ surface, effectively blocking the receptor's ability to associate with essential coactivators. This irreversible binding has been shown to inhibit TRβ activity in vitro and in vivo, making it a valuable tool for studying thyroid hormone signaling pathways .

- Structure-Activity Relationship (SAR) : Studies have revealed that the activity of HPPE is highly correlated with its structural components. Variations in the hydrophobicity and electrophilic character of related compounds influence their inhibitory potency against TRβ .

Development of Therapeutic Agents

HPPE serves as a lead compound for developing new therapeutic agents targeting thyroid disorders. By understanding its inhibitory effects on TRβ, researchers can design more selective and potent inhibitors that could potentially treat conditions such as hyperthyroidism or thyroid cancer.

- Case Studies : In one study, researchers optimized HPPE derivatives to enhance their specificity and efficacy against TRβ while minimizing toxicity . The findings indicated that certain modifications could significantly improve binding affinity and reduce off-target effects.

Biochemical Assays and High-Throughput Screening

HPPE is utilized in high-throughput screening assays to identify other compounds that modulate TR activity. Its ability to serve as a reference standard allows researchers to evaluate the effectiveness of new inhibitors systematically.

- Experimental Insights : In biochemical assays, HPPE has been shown to inhibit TRβ interactions with coactivators in a dose-dependent manner. This property is leveraged in drug discovery processes to identify novel compounds with similar or improved activity profiles .

Data Tables

The following table summarizes key findings related to the inhibitory effects of HPPE and its derivatives on TRβ:

| Compound | IC50 (μM) | Selectivity (TRα:TRβ) | Solubility (μM) | LD50 (μM) |

|---|---|---|---|---|

| HPPE | 18.7 | 4.5 | 36 | 38 |

| DHPPA | 7.6 | 2.5 | 41 | 11.6 |

| Other Derivatives | Varies | Varies | Varies | Varies |

作用機序

1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 たとえば、甲状腺ホルモン受容体ベータと相互作用することが示されており、甲状腺ホルモンシグナル伝達経路に影響を与える可能性があります . 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。

類似化合物との比較

1-(4-ヘキシルフェニル)プロプ-2-エン-1-オンは、以下のような他の類似化合物と比較することができます。

1-(4-フルオロフェニル)プロプ-2-エン-1-オン: この化合物は、ヘキシル基の代わりにフッ素原子を持つ同様の構造を持っています。異なる化学反応性と生物活性を示す可能性があります。

1-(4-メチルフェニル)プロプ-2-エン-1-オン: この化合物は、ヘキシル基の代わりにメチル基を持っています。これは、物理的特性と反応性の違いにつながります。

1-(4-エチルフェニル)プロプ-2-エン-1-オン: この化合物は、ヘキシル基の代わりにエチル基を持っています。これは、化学的および生物学的特性に影響を与える可能性があります.

生物活性

1-(4-Hexylphenyl)prop-2-en-1-one, also known as a member of the chalcone family, is an organic compound with the molecular formula C15H20O and a molecular weight of 216.3187 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

This compound is characterized by its structural features that enable it to interact with biological targets. Its molecular structure includes a prop-2-en-1-one moiety, which is crucial for its biological activity. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, further enhances its utility in synthetic applications and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound acts as a thyroid hormone receptor (TR) antagonist, specifically targeting the TRβ isoform. Binding studies have shown that structural variations in the compound influence its selectivity and potency against TRβ, making it a valuable candidate for further therapeutic exploration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The following table summarizes various derivatives and their corresponding biological activities:

| Compound Derivative | TRα IC50 (μM) | TRβ IC50 (μM) | TRα:TRβ Ratio | Cytotoxicity (U2OS LD50 μM) |

|---|---|---|---|---|

| This compound | 28.1 | 18.7 | 4.5 | 36 |

| 1-(4-Fluorophenyl)prop-2-en-1-one | 17.7 | 1.1 | 16 | 57.4 |

| 1-(4-Methylphenyl)prop-2-en-1-one | 19.2 | 7.6 | 2.5 | 11.6 |

This table illustrates that modifications to the phenyl group significantly affect both the potency and selectivity of these compounds towards thyroid hormone receptors.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties through apoptosis induction in cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and prostate cancers .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cellular models .

Case Studies

Case Study: Thyroid Hormone Receptor Inhibition

In a study examining the effects of various chalcone derivatives on thyroid hormone receptors, researchers found that this compound was one of the most potent inhibitors of TRβ. The study highlighted its potential for treating conditions related to thyroid hormone dysregulation .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed significant cytotoxic effects against human cancer cell lines. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in oncology .

Future Directions

The ongoing research into this compound points toward several promising avenues:

- Optimization of Derivatives : Further modifications to enhance selectivity and reduce cytotoxicity.

- Exploration of Mechanisms : Detailed studies on the mechanisms underlying its anticancer and anti-inflammatory effects.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.

特性

IUPAC Name |

1-(4-hexylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h4,9-12H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINHTEWASPUCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565143 | |

| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131906-57-5 | |

| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131906575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Hexylphenyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-HEXYLPHENYL)PROP-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA965OF9ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。